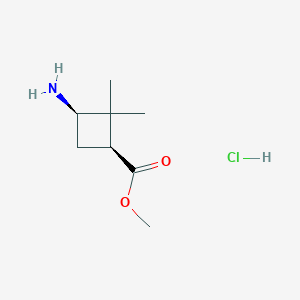

methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride

Vue d'ensemble

Description

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One efficient method involves the hydrogenation of a precursor compound, followed by hydrolysis and cyclization steps . The reaction conditions often include the use of lithium hydroxide for hydrolysis and acetic anhydride for cyclization.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the molecule . This method is preferred for its efficiency, versatility, and sustainability compared to traditional batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding imine or nitrile.

Reduction: Reduction reactions can be catalyzed by imine reductases, leading to the formation of chiral amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve mild temperatures and pressures to maintain the integrity of the cyclobutane ring.

Major Products

The major products formed from these reactions include chiral amines, imines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (1S,3S)-3-amino-2,2-dimethyl-cyclobutanecarboxylate: This compound is a stereoisomer with similar chemical properties but different biological activities.

Methyl (1R,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate: Another stereoisomer with distinct reactivity and applications.

Uniqueness

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to form stable chiral amines and its potential as a pharmaceutical precursor make it a valuable compound in various fields of research and industry .

Propriétés

IUPAC Name |

methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIJCQPNBJXTP-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1N)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)

![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)

![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)